Triphenylmethyl sodium

Catalog No.
S9050863
CAS No.
4303-71-3
M.F
C19H15Na
M. Wt
266.3 g/mol
Availability
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Triphenylmethyl sodium

CAS Number

4303-71-3

Product Name

Triphenylmethyl sodium

IUPAC Name

sodium;diphenylmethylbenzene

Molecular Formula

C19H15Na

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C19H15.Na/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1

InChI Key

UJTRRNALUYKHQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Triphenylmethyl sodium, with the chemical formula C19H15Na\text{C}_{19}\text{H}_{15}\text{Na}, is an organosodium compound known for its distinctive trityl group, which consists of three phenyl rings attached to a central carbon atom. This compound is typically encountered as a white crystalline solid and is recognized for its strong basic properties, making it useful in various organic synthesis reactions. Triphenylmethyl sodium serves as a non-nucleophilic base and is notable for its stability in dry, inert atmospheres.

Triphenylmethyl sodium can be synthesized through the reaction of triphenylmethyl chloride with sodium in aprotic solvents. The reaction can be represented as follows:

(C6H5)3CCl+2Na(C6H5)3CNa+NaCl(\text{C}_{6}\text{H}_{5})_{3}\text{CCl}+2\text{Na}\rightarrow (\text{C}_{6}\text{H}_{5})_{3}\text{CNa}+\text{NaCl}

This compound reacts with various electrophiles and can participate in several chemical transformations. For instance, it can react with carbon dioxide to yield triphenylacetic acid, demonstrating its utility in forming carboxylic acids from simple reagents . Additionally, it can form triphenylmethyl hexafluorophosphate when reacted with silver hexafluorophosphate .

The primary method for synthesizing triphenylmethyl sodium involves the reaction of triphenylmethyl chloride with sodium in an aprotic solvent such as tetrahydrofuran or diethyl ether. Alternative synthesis routes include:

  • From Triphenylmethanol: Triphenylmethanol can be converted to triphenylmethyl chloride through reaction with thionyl chloride or phosphorus pentachloride, followed by treatment with sodium.
  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene with chloroform using aluminum chloride as a catalyst to produce triphenylmethane, which can subsequently be chlorinated to yield triphenylmethyl chloride.

These methods highlight the versatility of starting materials that can lead to the formation of triphenylmethyl sodium .

Triphenylmethyl sodium is primarily used as a strong base in organic synthesis. Its applications include:

  • Deprotonation Reactions: It is effective in generating carbanions from weak acids, facilitating various organic transformations.
  • Protecting Group: The trityl group serves as a protecting group for alcohols and amines during synthetic procedures.
  • Dye Production: Derivatives of triphenylmethyl are utilized in the manufacture of triarylmethane dyes, which are prominent in pH indicators and other colorimetric applications.

Research has indicated that triphenylmethyl sodium interacts with air and moisture, leading to the formation of triphenylmethane and other byproducts. Its reactivity towards carbon dioxide suggests potential pathways for carbon capture applications . Furthermore, studies on its interaction with various electrophiles reveal its utility in synthesizing complex organic molecules.

Triphenylmethyl sodium shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

CompoundFormulaKey Features
TriphenylmethaneC19H20\text{C}_{19}\text{H}_{20}Non-ionic compound; used in dye production
Triphenylmethyl chlorideC19H15Cl\text{C}_{19}\text{H}_{15}\text{Cl}Precursor for synthesizing triphenylmethyl sodium
Gomberg's dimer(C6H5)3C C C6H5(\text{C}_{6}\text{H}_{5})_{3}\text{C C C}_{6}\text{H}_{5}A dimer formed from triphenylmethyl chloride
Triphenylmethyl radical(C6H5)3C(\text{C}_{6}\text{H}_{5})_{3}\text{C}Neutral radical species; important in radical chemistry

Uniqueness: Triphenylmethyl sodium is distinguished by its ionic nature and strong basicity compared to its neutral counterparts like triphenylmethane and the radical form. Its ability to act as a non-nucleophilic base allows it to facilitate reactions that require strong deprotonation without participating as a nucleophile .

Chemical Identity and Nomenclature

Triphenylmethyl sodium, also known as sodium triphenylmethanide or tritylsodium, is formally identified by the CAS registry number 4303-71-3. Its structure consists of a sodium ion paired with a triphenylmethyl anion (C~6~H~5~)~3~C^−^, where the negative charge is stabilized through resonance across the three phenyl rings. The compound’s synonyms include Natrium-triphenylmethyl, triphenylmethyl sodium, and Tritylnatrium.

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC~19~H~15~Na
Molecular weight266.312 g/mol
Exact mass266.107 g/mol
LogP4.839
HS Code2931900090

The high logP value indicates significant lipophilicity, making it soluble in nonpolar solvents like benzene and ether.

Electronic and Resonance Features

The stability of the triphenylmethyl anion arises from extensive conjugation. Each phenyl ring delocalizes the negative charge through σ- and π-orbital interactions, reducing electron density at the central carbon. This resonance stabilization is evident in the compound’s resistance to hydrolysis compared to simpler carbanions. Electron paramagnetic resonance (EPR) studies of related trityl radicals, such as trityl OX063, reveal spin delocalization over the aromatic system, with relaxation times (T~1e~) reaching 1 s at 1.2 K.

Hydrogen Bond Acceptor Count

1

Exact Mass

266.10714476 g/mol

Monoisotopic Mass

266.10714476 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

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